molecular formula C11H18ClNO3 B2910846 Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride CAS No. 2490398-60-0

Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride

Cat. No.: B2910846
CAS No.: 2490398-60-0
M. Wt: 247.72
InChI Key: DZEMJNALYGOHFN-UHFFFAOYSA-N
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Description

Ethyl 1-methylspiro[2-oxabicyclo[211]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride is a complex organic compound featuring a bicyclic structure with an oxirane ring fused to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the use of [2+2] cycloaddition reactions, often facilitated by photochemistry. The reaction conditions include the use of specific solvents like DMSO and acetone, and the optimization of reagent concentrations to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound would involve large-scale photochemical reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow chemistry could also be employed to streamline the process and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: Potential use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: Applications in material science and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but may differ in functional groups and substituents.

  • Ortho-substituted Benzene Derivatives: These compounds have different aromatic structures but can serve as bioisosteres in drug design.

Uniqueness: Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride stands out due to its unique combination of bicyclic and heterocyclic elements, which can offer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-3-14-8(13)10-4-9(2,5-10)15-11(10)6-12-7-11;/h12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEMJNALYGOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CNC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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